molecular formula C10H16O4 B1670110 Decarestrictine C CAS No. 140460-53-3

Decarestrictine C

Cat. No.: B1670110
CAS No.: 140460-53-3
M. Wt: 200.23 g/mol
InChI Key: JDAGFQUEAYHSSR-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decarestrictine C is a biochemical.

Scientific Research Applications

Biological Activities

Decarestrictine C exhibits a range of biological activities that make it a subject of interest in pharmacological research:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its efficacy against resistant strains highlights its potential as a lead compound for antibiotic development .
  • Antitumor Properties : Research indicates that this compound may inhibit the growth of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression, making it a candidate for further development in cancer therapy .
  • Neuroprotective Effects : Preliminary studies suggest that this compound could offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. This effect is attributed to its ability to modulate oxidative stress and inflammation in neuronal cells .

Synthetic Methodologies

The synthesis of this compound has been achieved through various methodologies, reflecting its complex structure:

  • Total Synthesis : Several total synthesis routes have been developed, employing strategies such as ring-closing metathesis and Yamaguchi esterification. These methods allow for the efficient construction of the lactone core characteristic of this compound .
  • Asymmetric Synthesis : Asymmetric synthesis techniques have been explored to generate enantiomerically pure forms of this compound. This is crucial for evaluating its biological activity since different stereoisomers can exhibit varying levels of efficacy and toxicity .

Case Studies

Several case studies illustrate the practical applications and research findings related to this compound:

  • Case Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option .
  • Case Study on Antitumor Activity :
    • In vitro tests on human breast cancer cell lines showed that this compound induced apoptosis at concentrations that were non-toxic to normal cells. This selectivity indicates its promise as a targeted cancer therapy .
  • Case Study on Neuroprotection :
    • Research involving neuronal cell cultures exposed to oxidative stress revealed that this compound reduced cell death and preserved mitochondrial function. These findings support further investigation into its use for neurodegenerative conditions such as Alzheimer's disease .

Properties

CAS No.

140460-53-3

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

(4E)-5,8-dihydroxy-2-methyl-2,3,6,7,8,9-hexahydrooxecin-10-one

InChI

InChI=1S/C10H16O4/c1-7-2-3-8(11)4-5-9(12)6-10(13)14-7/h3,7,9,11-12H,2,4-6H2,1H3/b8-3+

InChI Key

JDAGFQUEAYHSSR-FPYGCLRLSA-N

SMILES

CC1CC=C(CCC(CC(=O)O1)O)O

Isomeric SMILES

CC1C/C=C(\CCC(CC(=O)O1)O)/O

Canonical SMILES

CC1CC=C(CCC(CC(=O)O1)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decarestrictine C;  2H-Oxcein-2-one, 3,4,7,8,9,10-hexahydro-4,7-dihydroxy-10-methyl-;  AC1O5Q8V.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Decarestrictine C
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